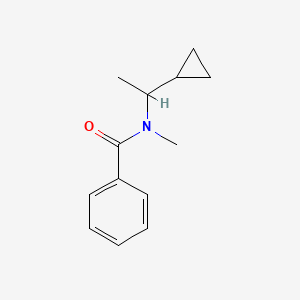

N-(1-cyclopropylethyl)-N-methylbenzamide

Description

N-(1-cyclopropylethyl)-N-methylbenzamide is a benzamide derivative featuring a cyclopropylethyl substituent on the nitrogen atom, adjacent to a methyl group. Benzamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and as directing groups in metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name |

N-(1-cyclopropylethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(11-8-9-11)14(2)13(15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTGZUDJIQHYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : A hydroxy and two methyl groups on the ethyl chain.

- Key Properties: The N,O-bidentate directing group enables metal coordination, facilitating C–H activation in catalysis.

- Comparison : Unlike the cyclopropylethyl group, the hydroxy-dimethylethyl substituent reduces steric bulk but increases polarity. This makes the compound more suitable for aqueous-phase reactions but less effective in stabilizing strained transition states.

N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)benzamide (11zb)

- Substituents : A tert-butylphenyl group and a pyridyl-ethyl chain.

- Key Properties : The bulky tert-butyl group provides steric shielding, while the pyridyl moiety enables π-π stacking and metal coordination. Such features are advantageous in asymmetric catalysis .

- Comparison : The cyclopropylethyl group offers moderate steric hindrance compared to tert-butyl but lacks aromaticity for π-interactions. This may limit its utility in enantioselective reactions requiring rigid chiral environments.

N-Methyl-N-propanoylbenzamide

- Substituents: A methyl and propanoyl (acyl) group on nitrogen.

- Key Properties : The acyl group introduces electrophilicity, making the compound prone to hydrolysis or nucleophilic attack. This reactivity is exploited in prodrug designs .

- Comparison : The cyclopropylethyl group, being hydrocarbon-based, lacks electrophilic sites, enhancing stability under acidic/basic conditions. This makes it preferable for applications requiring prolonged shelf-life.

N-(1-Phenylpropan-2-yl)benzamide

- Substituents : A phenyl group on the ethyl chain.

- Key Properties : The aromatic ring enhances lipophilicity, favoring membrane permeability in drug candidates. However, it may also increase metabolic instability .

- Comparison : The cyclopropane ring in the target compound provides similar lipophilicity but with reduced metabolic susceptibility due to the absence of aromatic oxidation sites.

Research Implications and Gaps

- Synthesis : The target compound may be synthesized via amidation of benzoyl chloride with 1-cyclopropylethyl-methylamine, analogous to methods in .

- Characterization : Spectroscopic techniques (NMR, IR) and X-ray crystallography, as used for analogs , would confirm its structure.

- Unanswered Questions : The direct catalytic efficacy and biological activity of the cyclopropylethyl group remain unverified. Future studies should explore its performance in C–H activation and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.